

Unveiling the Wake-Promoting Effects of JNJ-40255293: A Technical Overview

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Compound of Interest

Compound Name: JNJ-40255293

Cat. No.: B1673068

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This technical guide provides an in-depth analysis of the investigational compound **JNJ-40255293**, focusing on its mechanism of action and its demonstrated effects on wakefulness. **JNJ-40255293** is a potent and selective dual antagonist of the adenosine A2A and A1 receptors, with preclinical evidence suggesting its potential as a wake-promoting agent. This document summarizes the key quantitative data, details the experimental protocols from pivotal preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Antagonism of Adenosine A2A and A1 Receptors

JNJ-40255293 exerts its wake-promoting effects by blocking the activity of two key adenosine receptors: A2A and A1.^{[1][2][3]} Adenosine is a neuromodulator that accumulates in the brain during periods of wakefulness and is known to promote sleep. By antagonizing its receptors, **JNJ-40255293** effectively counteracts the sleep-inducing signals of adenosine.

The compound demonstrates high affinity for the human A2A receptor and a 7-fold in vitro selectivity over the human A1 receptor.^{[1][2][3]} This dual antagonism is believed to be crucial for its wake-promoting properties.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo pharmacological data for **JNJ-40255293** from preclinical studies.

Parameter	Species	Value	Reference
In Vitro Affinity			
Human A2A Receptor (Ki)	Human	7.5 nM	[1]
Human A1 Receptor (Ki)	Human	52.5 nM (calculated)	[1]
In Vivo Receptor Occupancy			
A2A Receptor ED50 (p.o.)	Rat	0.21 mg/kg	[1][2][3]
A1 Receptor ED50 (p.o.)	Rat	2.1 mg/kg	[1][2][3]
Plasma EC50 for A2A Occupancy	Rat	13 ng/mL	[1][2][3]

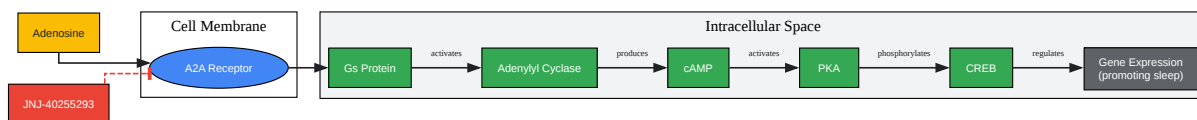
Table 1: Receptor Binding and Occupancy of **JNJ-40255293**

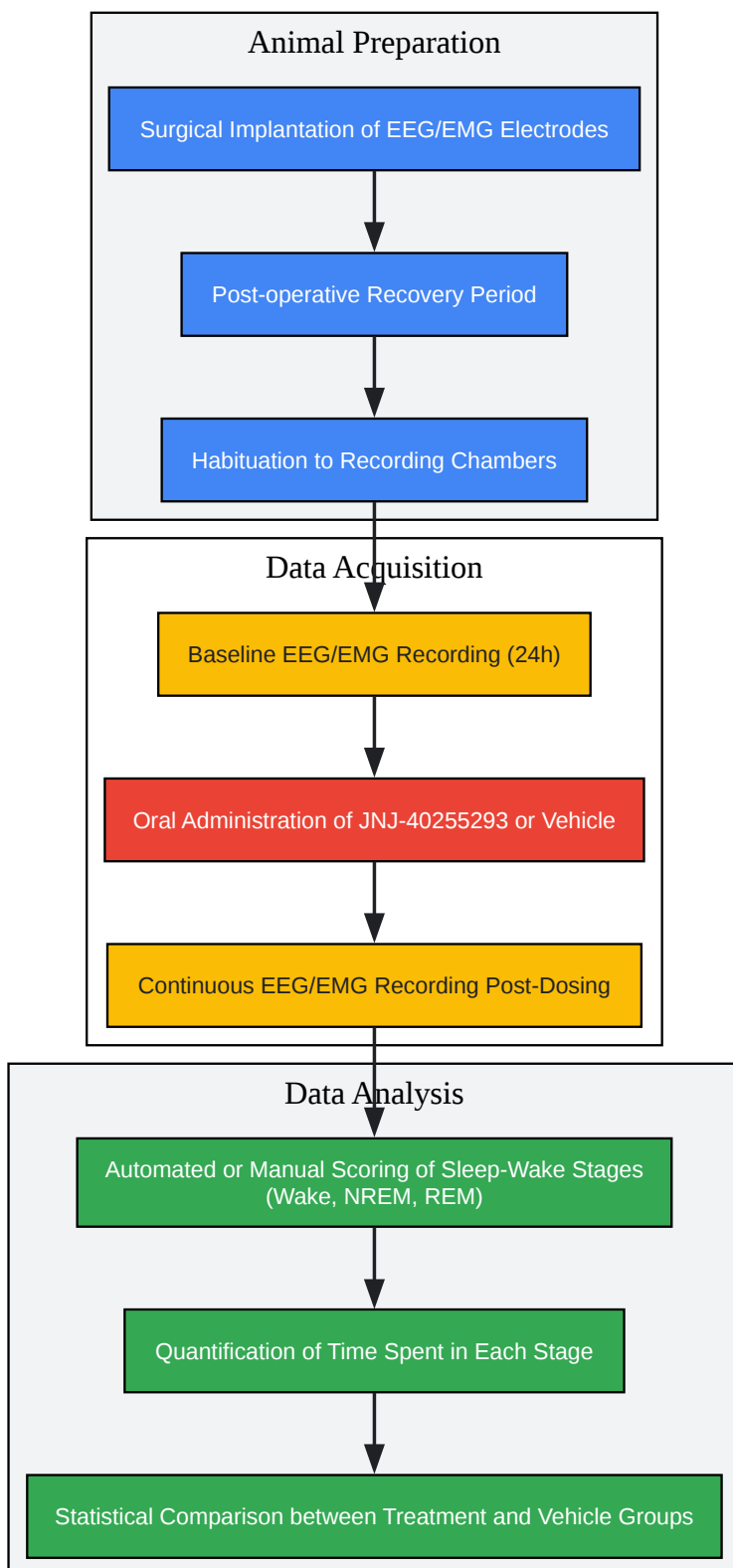
Parameter	Species	Dose	Effect	Reference
Wakefulness (EEG Studies)	Rat	≥ 0.63 mg/kg (p.o.)	Dose- dependently enhanced consolidated waking, followed by compensatory sleep.	[1] [2] [3]
Neurotransmitter Levels (Microdialysis)	Rat	Not specified in abstract	No effect on dopamine and noradrenaline release in the prefrontal cortex and striatum.	[1] [2] [3]

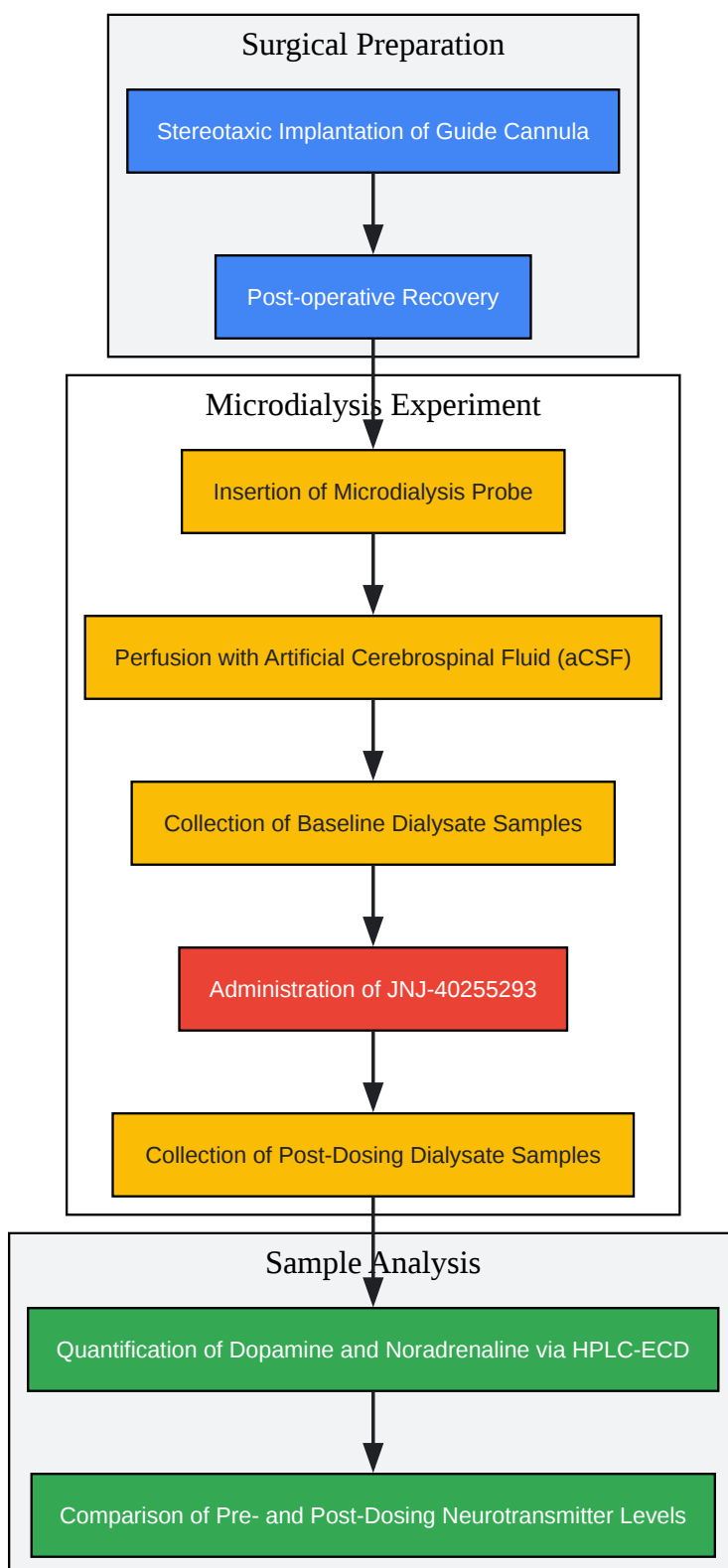
Table 2: In Vivo Effects of **JNJ-40255293** on Wakefulness and Neurotransmitters

Adenosine A2A Receptor Signaling Pathway in Wakefulness

The wake-promoting effect of **JNJ-40255293** is primarily mediated through the blockade of the adenosine A2A receptor signaling pathway in key brain regions that regulate sleep and arousal, such as the nucleus accumbens and hypothalamus.







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References

- 1. JNJ-40255293, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JNJ-40255293, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease -ORCA [orca.cardiff.ac.uk]
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